6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Description
Properties
CAS No. |
1432681-02-1 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-(3-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-3-2-4-9(7-8)10-11(13)15-5-6-16-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
CKNFTTYQIVZXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiazoles with Aldehydes or Halogenated Derivatives
Research indicates that a common approach involves reacting 2-aminothiazoles with aldehydes or halogenated compounds in the presence of bases or acids to facilitate heterocyclization. For example, the reaction of 2-aminothiazole with aromatic aldehydes under reflux conditions yields 5-aryl-imidazo[2,1-b]thiazoles.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminothiazole + aromatic aldehyde | Reflux in ethanol | 33-93% |
Specific Methods for Preparing 6-(3-Methylphenyl)imidazo[2,1-b]thiazol-5-amine
Synthesis via Copper-Catalyzed A3-Coupling
A notable recent method involves copper(I,II) catalysis, enabling the formation of aryl-substituted imidazo[2,1-b]thiazoles from benzaldehyde derivatives, 2-aminothiazoles, and alkynes. This approach offers high yields and the flexibility to incorporate various substituents, including methylphenyl groups.
- Reactants: Benzaldehyde derivative (e.g., 3-methylbenzaldehyde), 2-aminothiazole, and terminal alkyne.
- Catalyst: Copper(I,II) salts.
- Solvent: Typically ethanol or acetonitrile.
- Conditions: Reactions are performed under reflux, with some protocols employing continuous-flow reactors to enhance yield and efficiency.
- Outcome: Formation of 6-(3-methylphenyl)imidazo[2,1-b]thiazole derivatives with yields ranging from 33% to nearly quantitative in flow systems.
- The method allows for the synthesis of various aryl-substituted imidazo[2,1-b]thiazoles, with yields significantly improved in continuous-flow setups, reaching up to 93%.
Heterocyclization Using Halogenated Precursors
Another pathway involves the heterocyclization of halogenated thiazole intermediates with methylphenyl derivatives. This method typically involves:
- Preparation of halogenated thiazole intermediates via reaction of thiazadiene with α-haloketones.
- Cyclization through nucleophilic substitution with methylphenyl derivatives under basic conditions.
Multi-step Synthesis from Aromatic Precursors
A multi-step synthetic route involves:
- Preparation of sulfonylimine intermediates from aromatic amines.
- Reaction with thiourea to yield amino-thiazole intermediates.
- Cyclization with aldehydes or halogenated compounds to form the heterocyclic core.
- These methods often involve reflux in ethanol or dioxane, with yields varying based on substituents.
Data Tables Summarizing Key Synthesis Parameters
| Method | Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Copper-catalyzed A3-coupling | Benzaldehyde, 2-aminothiazole, alkyne | Cu(I,II), reflux | 33-93% | High efficiency, adaptable for flow systems |
| Halogenated precursor cyclization | 2-Aminothiazole + halogenated ketones | NaOH, reflux | Moderate-90% | Suitable for specific substitution patterns |
| Multi-step heterocyclization | Aromatic amines + thiourea + aldehyde | Reflux in ethanol/dioxane | Variable | Flexible but multi-step |
Recent Research Discoveries and Innovations
Recent advances emphasize the development of more sustainable, efficient, and regioselective synthetic routes:
- Flow chemistry techniques have been employed to increase yields and reaction control, reducing reaction times and improving purity.
- Catalyst optimization with copper salts has enhanced selectivity for the desired heterocycle.
- Substituent versatility : The methods allow for the incorporation of various aryl groups, including methylphenyl, at the 6-position of the imidazo[2,1-b]thiazole core.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Antimycobacterial Activity
- N-Cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i) : Exhibited potent activity against Mycobacterium tuberculosis H37Rv with an MIC of 6.2 µg/mL, attributed to the electron-withdrawing 5-nitrofuran group enhancing target binding .
- 6-(3-Methylphenyl) derivative: While direct MIC data are unavailable in the evidence, analogues with non-electron-withdrawing substituents (e.g., methylphenyl) generally show reduced antimycobacterial activity compared to nitrofuran-tagged derivatives .
Enzyme Inhibition (IC₅₀ Values)
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) : IC₅₀ = 1.4 µM.
- N,N-Dimethyl analog (6a) : Improved potency (IC₅₀ = 1.2 µM), suggesting that alkylation of the amine enhances hydrophobic interactions with enzyme active sites .
Physical and Chemical Properties
Melting Points and Stability
Higher melting points in nitrofuran and nitro-substituted derivatives (e.g., 4i, 4j) suggest enhanced crystallinity and stability compared to methoxy or methylphenyl analogues .
Spectral and Structural Characterization
- IR Spectroscopy : NH stretches (~3428 cm⁻¹) and C=N stretches (~1642 cm⁻¹) are consistent across analogues, confirming the imidazo-thiazole core .
- HR-MS : Molecular weight accuracy (e.g., 4n: calculated 461.1173, found 461.1136) validates structural integrity .
Role of Substituents in Pharmacokinetics
- Electron-Withdrawing Groups (EWGs) : Nitrofuran (4i) and nitro groups (4j) improve membrane permeability and target affinity but may reduce metabolic stability .
- Halogenated Derivatives : 6-(2-Fluorophenyl) and 6-(4-chlorophenyl) analogues (e.g., 4h, ) exhibit moderate activity, balancing steric and electronic effects .
Biological Activity
6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine, identified by the CAS number 1432681-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , with a molecular weight of 229.30 g/mol. This compound belongs to a class of imidazole derivatives that have been investigated for various pharmacological properties.
Antimicrobial Activity
Research has shown that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating a series of related compounds, several demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL for select derivatives . Although specific data for 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine regarding its antibacterial efficacy is limited, its structural similarity to other active compounds suggests potential in this area.
Anticancer Potential
The anticancer activity of imidazole derivatives has been a focal point in recent research. Compounds within this class have been shown to inhibit various cancer cell lines effectively. For instance, studies highlighted that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects . While direct studies on 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine are sparse, its structural characteristics may confer similar properties.
Cytotoxicity and Safety Profiles
In evaluating the safety profiles of imidazole derivatives, it has been noted that many exhibit low toxicity against normal cell lines while maintaining high activity against pathogenic cells. This characteristic is crucial for developing therapeutic agents that minimize adverse effects while maximizing efficacy .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is often influenced by their substituents. For example:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter the compound's activity.
- Positioning : Variations in the position of substituents on the aromatic rings affect the binding affinity and biological efficacy.
Study 1: Antitubercular Activity
A study evaluated multiple imidazo[2,1-b][1,3]thiazole derivatives for their antitubercular activity. Compounds with specific substitutions showed enhanced efficacy against Mycobacterium tuberculosis, suggesting that modifications to the structure could optimize therapeutic outcomes .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, several derivatives were tested against various cancer cell lines. The results indicated that modifications to the imidazole ring significantly impacted the cytotoxicity profile, with some compounds achieving IC50 values below 10 μM in aggressive cancer models .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antitubercular | Mycobacterium tuberculosis | 3.125 μg/mL |
| Compound B | Anticancer | HeLa | IC50 = 7.01 μM |
| Compound C | Antimicrobial | Staphylococcus aureus | MIC = 0.22 μg/mL |
| Compound D | Antioxidant | N/A | N/A |
Q & A
Q. What are the established synthetic routes for 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted 2-aminothiazoles with α-halocarbonyl derivatives under mild heating (60–80°C) in aromatic solvents like benzene or toluene . Multi-component reactions (MCRs) using catalysts such as I₂/DMSO have also been reported for analogous imidazo[2,1-b]thiazoles, enabling efficient assembly of the heterocyclic core . Key intermediates include (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives, with the methylphenyl substituent introduced via electrophilic substitution or pre-functionalized precursors.
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in regiochemistry, particularly for distinguishing between isomeric products .
- HPLC purity analysis (≥98%) to ensure synthetic fidelity, as impurities can skew biological assay results .
Advanced Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates during benzylation or coupling steps .
- Catalysis : Triethylamine or NaH improves nucleophilic substitution efficiency in multi-step syntheses .
- Temperature control : Gradual heating (e.g., 2–4 hours at 70°C) minimizes side reactions like over-oxidation of the thiazole ring .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts like unreacted α-halocarbonyl intermediates.
Q. How should discrepancies in reported biological activities (e.g., IC₅₀ values) be addressed?
Conflicting data may arise from:
- Cell line variability : Antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells (IC₅₀: 0.59–2.81 µM) vs. other lines.
- Assay conditions : Differences in serum concentration, incubation time, or endpoint measurements (e.g., MTT vs. ATP-based assays).
- Compound stability : Hydrolysis or oxidation during storage can alter efficacy. Validate stability via LC-MS before assays. Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies enhance the selectivity of 6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine for specific molecular targets?
Structural modifications to improve target engagement include:
- Substituent tuning : Fluorine or methoxy groups at the phenyl ring’s para position increase steric bulk and electronic effects, altering binding to kinases like FAK .
- Scaffold hybridization : Fusion with triazole or benzimidazole moieties enhances interaction with ATP-binding pockets .
- Prodrug design : Masking the amine group with acetyl or tert-butoxycarbonyl (Boc) protections improves membrane permeability for intracellular targets .
Data Contradiction Analysis
Q. How do positional isomers (e.g., 3-methyl vs. 4-methylphenyl) affect biological activity?
Substitutent position significantly impacts activity:
- 3-Methylphenyl : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.
- 4-Methylphenyl : May reduce steric hindrance, favoring interactions with planar binding sites (e.g., DNA intercalation). Comparative studies on fluorophenyl analogs show IC₅₀ differences of >10-fold in FAK inhibition assays, highlighting the need for regiochemical precision in SAR studies .
Methodological Guidance
Q. What experimental approaches elucidate the mechanism of action for this compound?
Key methodologies include:
- Kinase profiling panels : Screen against 100+ kinases to identify primary targets (e.g., FAK, EGFR) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment.
- Molecular docking : Use X-ray structures (e.g., PDB: 2JKK for FAK) to model interactions with the imidazo-thiazole core .
- Metabolomics : Track downstream effects on pathways like glycolysis or apoptosis via LC-MS-based profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
